molecular formula C21H12Br3N3 B2429726 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine CAS No. 1690315-37-7

2,4,6-Tris(2-bromophenyl)-1,3,5-triazine

Cat. No. B2429726
CAS RN: 1690315-37-7
M. Wt: 546.06
InChI Key: CTURUJRMTZHZGM-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .


Synthesis Analysis

TBP can be prepared by the controlled reaction of elemental bromine with phenol . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

In a multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .


Physical And Chemical Properties Analysis

2,4,6-Tribromophenol appears as white needles or prisms. It has a melting point of 95.5 °C and a boiling point of 244 °C. It is slightly soluble in water .

Scientific Research Applications

Luminescent Covalent-Organic Polymers

2,4,6-Tris(2-bromophenyl)-1,3,5-triazine has been used in the synthesis of porous luminescent covalent-organic polymers (COPs). These COPs exhibit high surface area, hydrothermal stability, and sensitivity to nitroaromatic explosives, making them suitable for detecting explosives and small organic molecules (Xiang & Cao, 2012).

Photophysical Properties of Trimetallic Acetylide Complexes

Research on trimetallic acetylide complexes with a 1,3,5-triazine core, involving 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, has contributed to understanding their electrochemical and photophysical properties. This is significant for applications in material science and chemistry (Hu et al., 2005).

Hexagonal Host Frameworks

Studies on hexagonal open frameworks mediated via halogen interactions and the π-stacked Piedfort Unit, using variants of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, have provided insights into crystal engineering and host frameworks for guest inclusion (Saha et al., 2005).

Molecular Arrangements on Surfaces

Research on the molecular arrangement and intermolecular association of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine on surfaces like Au(111) has implications for understanding surface chemistry and molecular self-assembly (Okada et al., 2020).

Supramolecular Assemblies

The study of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine in forming two-dimensional supramolecular assemblies via halogen interactions has applications in the field of nanotechnology and materials science (Gatti et al., 2014).

Dendrimeric Complex Synthesis

The compound has been used in synthesizing dendrimeric complexes, contributing to the development of materials with potential applications in magnetic behaviors and material chemistry (Uysal & Koç, 2010).

Bioactive Compound Synthesis

It plays a role in synthesizing bioactive 1,3,5-triazine derivatives, useful in pharmaceuticals and agrochemicals. The ease of functionalization of the 1,3,5-triazine core makes it a powerful scaffold for molecular libraries (Banerjee, Brown, & Weerapana, 2013).

Recyclable Hypervalent Iodine(III) Reagent

The compound has been synthesized for use in chlorination and oxidation reactions, demonstrating its potential as a recyclable reagent in chemical synthesis (Thorat, Bhong, & Karade, 2013).

Ligand Synthesis in Transition Metal Chemistry

It has been used in synthesizing ligands for transition metal chemistry, contributing to the development of multinuclear complexes with potential applications in catalysis and material science (Naik et al., 2014).

2D Covalent Organic Frameworks

The compound is integral in the synthesis of two-dimensional covalent organic frameworks with applications in sorption properties and material chemistry (Gontarczyk et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of “2,4,6-Tris(2-bromophenyl)-1,3,5-triazine” is not available, it’s worth noting that the antimicrobial activity of thiazole nucleus, a related compound, is exhibited by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Safety and Hazards

The lethal dose or concentration (LD50) of 2,4,6-Tribromophenol is 2000 mg/kg (rat, oral) .

properties

IUPAC Name

2,4,6-tris(2-bromophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURUJRMTZHZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(2-bromophenyl)-1,3,5-triazine

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